BenchChemオンラインストアへようこそ!

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide

Lipophilicity Drug-likeness Lead optimization

3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide (CAS 1153060-26-4, PubChem CID is a benzenesulfonamide derivative bearing a 3-amino-4-methoxy substitution pattern on the phenyl ring and an N-(oxan-4-yl) (tetrahydro-2H-pyran-4-yl) substituent on the sulfonamide nitrogen. With a molecular formula of C₁₂H₁₈N₂O₄S and a molecular weight of 286.35 g/mol, it is commercially catalogued as a research building block (Enamine product EN300-86301), typically supplied at ≥95% purity.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
CAS No. 1153060-26-4
Cat. No. B1518064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide
CAS1153060-26-4
Molecular FormulaC12H18N2O4S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N
InChIInChI=1S/C12H18N2O4S/c1-17-12-3-2-10(8-11(12)13)19(15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3
InChIKeyUXZLUOINJQAPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide (CAS 1153060-26-4): Structural Identity, Physicochemical Profile, and Procurement Relevance


3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide (CAS 1153060-26-4, PubChem CID 43609651) is a benzenesulfonamide derivative bearing a 3-amino-4-methoxy substitution pattern on the phenyl ring and an N-(oxan-4-yl) (tetrahydro-2H-pyran-4-yl) substituent on the sulfonamide nitrogen [1]. With a molecular formula of C₁₂H₁₈N₂O₄S and a molecular weight of 286.35 g/mol, it is commercially catalogued as a research building block (Enamine product EN300-86301), typically supplied at ≥95% purity [2]. Its computed XLogP3 of 1.2, topological polar surface area (TPSA) of 99 Ų, and hydrogen bond donor/acceptor counts of 2/6 position it in a physicochemical space distinct from both simpler and more lipophilic sulfonamide analogs, a divergence with practical consequences for formulation and reactivity that are quantified in Section 3 [1].

Why 3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Building Blocks: Structural Differentiation Rationale


Within the benzenesulfonamide building-block family, the N-substituent is the single most influential determinant of molecular properties governing downstream synthesis feasibility and lead-like character. The oxan-4-yl group of 1153060-26-4 introduces a saturated, non-aromatic six-membered ring with an endocyclic ether oxygen, a structural motif absent from the common N-aryl (e.g., N-(4-methoxyphenyl), CAS 131732-78-0) and N-unsubstituted (CAS 6973-08-6) analogs [1]. This sp³-rich tetrahydropyran substituent simultaneously increases three-dimensional character (fraction of sp³ carbons), modulates hydrogen-bond acceptor capacity through the ring oxygen, and shifts lipophilicity into a range (XLogP3 = 1.2) that is intermediate between the polar parent (XLogP3 = 0.4) and the more hydrophobic N-aryl analog (XLogP3 = 1.7) [1][2]. Substituting 1153060-26-4 with a generic benzenesulfonamide therefore alters the balance of aqueous solubility, passive membrane permeability, and hydrogen-bonding potential, changes that propagate into divergent reaction kinetics in coupling steps and different ligand efficiency metrics when the building block is incorporated into a final compound [3]. The quantitative breakdown in Section 3 substantiates these property shifts with measured and computed values.

3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide: Quantitative Physicochemical Differentiation Guide for Procurement Decisions


Lipophilicity (XLogP3) Differentiation: Intermediate LogP Balances Solubility and Permeability Versus Polar and Lipophilic Analogs

The target compound (1153060-26-4) exhibits an XLogP3 of 1.2, positioning it between the unsubstituted parent 3-amino-4-methoxybenzenesulfonamide (XLogP3 = 0.4) and the N-(4-methoxyphenyl) analog (XLogP3 = 1.7) [1][2][3]. This 0.8-log-unit increase over the parent translates to an approximately 6.3-fold higher octanol-water partition coefficient, while the 0.5-log-unit decrease relative to the N-aryl analog predicts roughly 3.2-fold lower distribution into hydrophobic matrices. For building-block procurement, this intermediate lipophilicity avoids the aqueous insolubility that plagues highly lipophilic sulfonamides during amide coupling reactions while maintaining sufficient membrane permeability for cell-based assays of final constructs.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Equivalence with N-Aryl Analog but Reduced Relative to Parent: Implications for Passive Permeability

The TPSA of 1153060-26-4 is 99 Ų, identical to the N-(4-methoxyphenyl) analog (99 Ų) but 5 Ų lower than the unsubstituted parent 3-amino-4-methoxybenzenesulfonamide (104 Ų) [1][2][3]. The TPSA reduction relative to the parent arises because the oxan-4-yl substituent converts a primary sulfonamide (–SO₂NH₂) to a secondary sulfonamide (–SO₂NH–R), eliminating one hydrogen-bond donor from the sulfonamide terminus. Under the widely accepted Veber rule (TPSA ≤ 140 Ų for oral bioavailability), all three compounds fall within the permissible range; however, the 5 Ų reduction in TPSA, combined with a 0.8-unit logP increase, predicts measurably higher passive membrane permeability for the target compound relative to the parent when incorporated into final drug-like molecules.

Membrane permeability TPSA Bioavailability prediction

Conformational Flexibility and sp³ Fraction: The Oxan-4-yl Group Increases Three-Dimensional Character Relative to Planar Aromatic Substituents

The target compound contains 4 rotatable bonds and a saturated oxane ring, in contrast to the N-(4-methoxyphenyl) analog which possesses 5 rotatable bonds but an entirely flat aromatic N-substituent, and the parent compound which has only 2 rotatable bonds and no N-substituent [1][2][3]. The oxane ring introduces four sp³-hybridized carbon atoms and an endocyclic ether oxygen that are absent in the N-aryl comparator. This three-dimensional topology has been correlated with reduced aromatic ring count and improved clinical success rates in medicinal chemistry campaigns [4]. For building-block selection, the oxan-4-yl group provides a non-planar vector that can explore chemical space orthogonal to flat aryl sulfonamides, a feature of particular value in fragment-based screening where scaffold novelty is prioritized.

Conformational diversity sp³ fraction Fragment-based drug design

Dual Hydrogen-Bond Donor Functionality: The 3-Amino Group Enables Additional Interactions Compared to 4-Amino and Unsubstituted Regioisomers

The 3-amino substituent on the phenyl ring of 1153060-26-4 provides a hydrogen-bond donor in a meta relationship to the sulfonamide group, generating a donor-donor-acceptor pharmacophoric pattern (amine N–H, sulfonamide N–H, sulfonamide S=O) that is geometrically distinct from the 4-amino regioisomer 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide [1][2]. When the 3-amino group is absent (as in N-(oxan-4-yl)ethane-1-sulfonamide), the molecule loses one hydrogen-bond donor and the aromatic ring altogether, fundamentally altering its capacity for π-stacking and directional hydrogen bonding [3]. In carbonic anhydrase inhibitor design—a well-characterized application of benzenesulfonamides—the 3-amino substituent has been shown to modulate isoform selectivity by engaging residues at the rim of the active-site cavity, a structural feature absent in the 4-substituted congeners [4].

Hydrogen bonding Regiochemistry Molecular recognition

Evidence Gap Advisory: No Publicly Available Head-to-Head Biological Activity or Selectivity Data Identified for This Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and the Enamine screening-compound database returned no quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition) for 3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide (CAS 1153060-26-4) against any molecular target, cell line, or organism [1][2][3]. In contrast, the parent compound 3-amino-4-methoxybenzenesulfonamide (CAS 6973-08-6) has documented tubulin interaction activity and the broader benzenesulfonamide class contains thousands of compounds with reported carbonic anhydrase, kinase, and protease inhibition data [4]. This evidence gap means that any biological superiority claim relative to analogs would be speculative. Procurement decisions must therefore be based on the structural and physicochemical properties documented in the preceding evidence items, with the understanding that target engagement and selectivity remain uncharacterized for this specific compound.

Data transparency Procurement risk Screening compound

Procurement-Anchored Application Scenarios for 3-Amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide (CAS 1153060-26-4)


Medicinal Chemistry Fragment Library Enrichment with sp³-Rich Benzenesulfonamide Scaffolds

Building-block collections enriched for three-dimensional, saturated-ring fragments are increasingly prioritized in fragment-based drug discovery to counteract the historical bias toward flat, aromatic compounds [1]. 1153060-26-4 delivers an oxane-containing benzenesulfonamide scaffold with an XLogP3 of 1.2 and a TPSA of 99 Ų, physicochemical values that place it within the Rule-of-Three space (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, though HBA slightly exceeds the guideline at 6) for fragment-library design [2]. Its incorporation into a diverse fragment set provides a hydrogen-bond-capable, soluble sulfonamide vector that is structurally complementary to aromatic-rich fragments and can be elaborated via the free 3-amino group through amide coupling, reductive amination, or urea formation.

Sulfonamide-Directed C–H Functionalization and Diversification Chemistry

The secondary sulfonamide (–SO₂NH–oxane) in 1153060-26-4 serves as a directing group for transition-metal-catalyzed C–H activation reactions, while the oxan-4-yl substituent avoids the steric bulk of N-aryl groups that can retard ortho-metalation [1]. The 3-amino group is available as an orthogonal synthetic handle (protectable with Boc, Fmoc, or acetyl) that does not interfere with sulfonamide-directed palladation, enabling sequential diversification strategies that are more challenging with the N-unsubstituted parent compound, where the primary sulfonamide (–SO₂NH₂) consumes two equivalents of base during metallation and competes as a ligand for the metal catalyst.

Physicochemical Property Optimization in Lead Series: Late-Stage Introduction of the Oxane Motif

When a lead series exhibits excessively high logP or crystalline insolubility due to extensive aromatic character, replacing an N-aryl sulfonamide substituent with the N-(oxan-4-yl) group of 1153060-26-4 can reduce logP by approximately 0.5 units (as demonstrated in the comparison with CAS 131732-78-0) while preserving the TPSA at 99 Ų [1]. The ether oxygen in the oxane ring provides an additional hydrogen-bond acceptor site that can engage structured water networks or protein backbone amides, a feature absent in cyclohexyl or phenyl substituents. This substitution strategy is particularly valuable when a lead compound is near the lipophilicity ceiling (typically clogP > 5) and requires a modest polarity adjustment without introducing a formal ionizable center.

Carbonic Anhydrase Isoform Selectivity Screening with a Meta-Amino Benzenesulfonamide Template

The 3-amino-4-methoxy substitution pattern on the benzenesulfonamide core generates a zinc-binding pharmacophore (the primary sulfonamide –SO₂NH– group) that is electronically modulated by the electron-donating amino and methoxy substituents, altering the pKa of the sulfonamide N–H and thereby the pH-dependent zinc coordination affinity [1]. While no isoform-specific data exist for 1153060-26-4 itself, the class-level structure-activity relationships established for 3-substituted benzenesulfonamides indicate that meta-amino substitution can enhance selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II) by engaging a hydrophobic pocket adjacent to the active site that is inaccessible to para-substituted analogs [2]. Procurement of this building block enables the synthesis of focused sulfonamide libraries for CA isoform profiling, where its structural features can be systematically compared against 4-amino and des-amino controls.

Quote Request

Request a Quote for 3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.